molecular formula C11H14N2O B2934708 N-(5,6,7,8-Tetrahydroindolizin-7-yl)prop-2-enamide CAS No. 2411313-03-4

N-(5,6,7,8-Tetrahydroindolizin-7-yl)prop-2-enamide

Cat. No.: B2934708
CAS No.: 2411313-03-4
M. Wt: 190.246
InChI Key: OWGRTAWHWSNULA-UHFFFAOYSA-N
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Description

N-(5,6,7,8-Tetrahydroindolizin-7-yl)prop-2-enamide is a compound that belongs to the class of indolizine derivatives Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring system This particular compound is characterized by the presence of a prop-2-enamide group attached to the 7th position of the tetrahydroindolizine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6,7,8-Tetrahydroindolizin-7-yl)prop-2-enamide typically involves the cyclization of appropriate precursors followed by functional group modifications. One common synthetic route involves the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester to produce 6,7-dihydroindolizin-8(5H)-one. This intermediate can then be formylated at the C-3 position, followed by reduction to yield the desired tetrahydroindolizine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization and functional group modification techniques. The choice of reagents, catalysts, and reaction conditions can be optimized to achieve high yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(5,6,7,8-Tetrahydroindolizin-7-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

N-(5,6,7,8-Tetrahydroindolizin-7-yl)prop-2-enamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s indolizine core structure is of interest for the development of new pharmaceuticals with potential therapeutic effects.

    Biological Studies: It can be used as a probe or tool compound to study biological processes and pathways involving indolizine derivatives.

    Materials Science: The compound’s unique structure may be explored for the development of novel materials with specific properties, such as electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-(5,6,7,8-Tetrahydroindolizin-7-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(5,6,7,8-Tetrahydroindolizin-7-yl)prop-2-enamide can be compared with other similar compounds, such as:

    Polygonatine A: Another indolizine derivative with a similar core structure but different functional groups.

    Polygonatine B: A structurally related compound with distinct biological activities.

    Indole Derivatives: Compounds containing the indole moiety, which share some structural similarities but differ in their specific chemical and biological properties.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties that distinguish it from other related compounds .

Properties

IUPAC Name

N-(5,6,7,8-tetrahydroindolizin-7-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-11(14)12-9-5-7-13-6-3-4-10(13)8-9/h2-4,6,9H,1,5,7-8H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGRTAWHWSNULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCN2C=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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